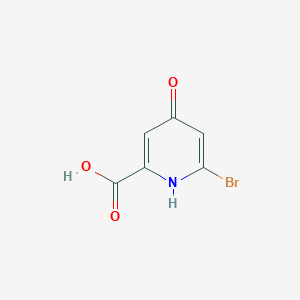![molecular formula C7H5BrN2O B6338020 6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95% CAS No. 1393585-12-0](/img/structure/B6338020.png)
6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one” is a chemical compound with the molecular formula C7H5BrN2O . It belongs to the class of compounds known as pyrrolopyridines, which are nitrogen-containing heterocycles . These compounds have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, including “6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one”, involves various synthetic routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one” includes a pyrrole ring fused to a pyridine ring, which is a common feature of pyrrolopyridines .Chemical Reactions Analysis
Pyrrolopyridine derivatives, including “6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one”, have been found to exhibit various biological activities, suggesting that they undergo a range of chemical reactions in biological systems .Physical And Chemical Properties Analysis
The molecular weight of “6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one” is 213.0333 . Further physical and chemical properties may need to be determined experimentally.Applications De Recherche Scientifique
Pharmaceutical Applications
Pyrrolo[3,4-c]pyridine derivatives, such as 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one, have been studied for their broad spectrum of pharmacological properties . These compounds have potential applications in the development of new drugs for treating diseases of the nervous and immune systems .
Analgesic and Sedative Agents
Most of these derivatives have been studied as analgesic and sedative agents . They could potentially be used in the development of new pain relief and sedative medications .
Antidiabetic Applications
Pyrrolo[3,4-c]pyridine derivatives have also been found to have antidiabetic activities . This suggests potential applications in the treatment of diabetes .
Antimycobacterial Applications
These compounds have shown antimycobacterial activities , indicating potential use in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Antiviral Applications
Pyrrolo[3,4-c]pyridine derivatives have demonstrated antiviral activities . This suggests potential applications in the development of new antiviral drugs .
Antitumor Applications
These compounds have also been found to have antitumor activities . This indicates potential applications in the development of new cancer treatments .
Opto-Electronic Devices
Although not directly related to 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one, similar compounds have been used in the fabrication of opto-electronic devices such as organic field effect transistors (OFETs), perovskite based solar cells, and non-fullerene organic solar cells .
Synthesis of New Derivatives
The structure of 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one allows for the synthesis of new derivatives . These new compounds can then be studied for their pharmacological properties .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been studied for their inhibitory activity against egfr and her2 .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against egfr and her2 , which are known to play crucial roles in cell proliferation and survival.
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines .
Propriétés
IUPAC Name |
6-bromo-1,2-dihydropyrrolo[3,4-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-1-4-2-10-7(11)5(4)3-9-6/h1,3H,2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJLFRQJAPWVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2C(=O)N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)
![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)
![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)







![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)

